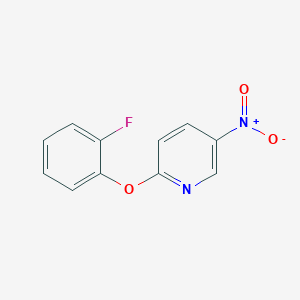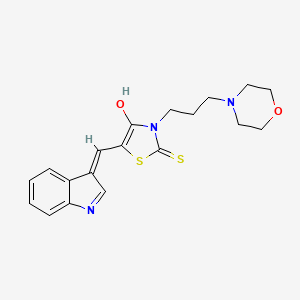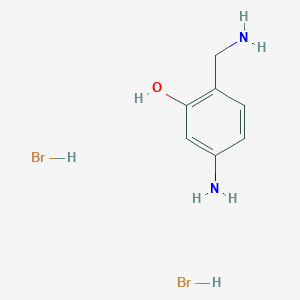
1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, also known as FPP, is a chemical compound that has been widely studied for its potential applications in scientific research. FPP belongs to the class of chalcones, which are organic compounds that exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Analysis
- The molecular structure and spectroscopic properties of various derivatives of 1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one have been extensively studied. For example, Najiya et al. (2014) focused on a similar derivative, synthesizing it and analyzing its structure using IR and single crystal X-ray diffraction. They also explored its vibrational wavenumbers using HF and DFT methods and performed a detailed analysis of its molecular stability and electronic properties using NBO analysis, HOMO-LUMO transition studies, and MEP analysis (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Synthesis and Crystal Structure
- The synthesis and crystal structure of similar chalcone derivatives have been studied by Salian et al. (2018). They synthesized the compounds using the base-catalyzed Claisen-Schmidt condensation reaction and characterized them through various spectroscopic techniques. The study also involved an analysis of the molecular geometry and intermolecular interactions using Hirshfeld surfaces analysis (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).
Crystal Growth and Characterization
- The growth and characterization of single crystals of a derivative of 1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one were studied by Meenatchi et al. (2015). They analyzed its crystal system, structure, and crystallinity using various spectroscopic and diffraction methods. The study also included theoretical calculations to determine its geometric and electronic properties (Meenatchi, Muthu, Rajasekar, & Meenakshisundaram, 2015).
Optical Properties
- Chavan and Gop (2016) conducted a study on the refractive indices of 1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one in different solvent mixtures. They used the data to calculate various parameters such as molar refraction and internal pressure, providing insights into the nature of dipole and solute-solvent interactions (Chavan & Gop, 2016).
Electronic and Structural Analysis
- The electronic and structural properties of various chalcone derivatives, including those similar to 1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, have been investigated in several studies. For instance, Zaini et al. (2018) synthesized and characterized a new chalcone derivative and performed quantum chemical investigations to explore its structural and spectral properties. The study provided insights into the molecular geometry, chemical shifts, and electronic properties of the compound (Zaini, Arshad, Ibrahim, Che Khalib, & Zainuri, 2018).
Fluorescence and Optical Applications
- Studies on the fluorescence and optical applications of chalcone derivatives have shown significant potential. For example, Zhao et al. (2017) investigated the fluorescence conversion in organic charge transfer cocrystals of chalcone derivatives, demonstrating their potential applications in opto-electronic materials (Zhao, Huimin, Sun, Tian, Yang, Liu, Jing, & Wang, 2017).
Propiedades
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO/c1-13(2)15-6-3-14(4-7-15)5-12-18(20)16-8-10-17(19)11-9-16/h3-13H,1-2H3/b12-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTYCIGSOLIIRF-LFYBBSHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[(4-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2381728.png)
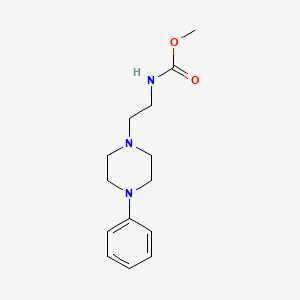
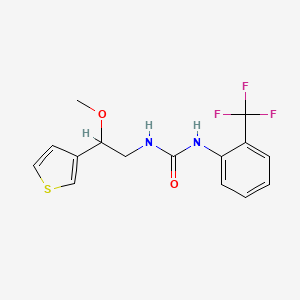
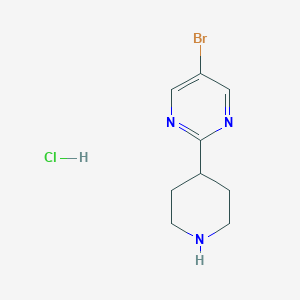
![2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile](/img/structure/B2381733.png)
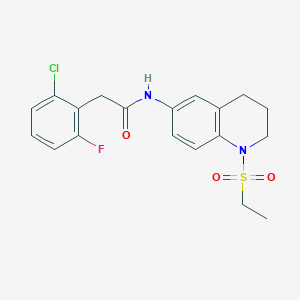
![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(propan-2-yl)piperazine-1,4-dicarboxamide](/img/structure/B2381735.png)
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2381737.png)
![3-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2381738.png)
![2,4,6-Trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2381740.png)
